molecular formula C19H13BrCl2N2O3S B390407 N-(4-bromophenyl)-2-chloro-5-[(4-chloroanilino)sulfonyl]benzamide

N-(4-bromophenyl)-2-chloro-5-[(4-chloroanilino)sulfonyl]benzamide

Cat. No.: B390407
M. Wt: 500.2g/mol
InChI Key: ZUTYJHBKBJLQJO-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-chloro-5-[(4-chloroanilino)sulfonyl]benzamide is a complex organic compound with the molecular formula C13H9BrClNO It is characterized by the presence of bromine, chlorine, and sulfonamide functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-chloro-5-[(4-chloroanilino)sulfonyl]benzamide typically involves the condensation of 4-bromophenylamine with 2-chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-chloro-5-[(4-chloroanilino)sulfonyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine .

Scientific Research Applications

N-(4-bromophenyl)-2-chloro-5-[(4-chloroanilino)sulfonyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-chloro-5-[(4-chloroanilino)sulfonyl]benzamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H13BrCl2N2O3S

Molecular Weight

500.2g/mol

IUPAC Name

N-(4-bromophenyl)-2-chloro-5-[(4-chlorophenyl)sulfamoyl]benzamide

InChI

InChI=1S/C19H13BrCl2N2O3S/c20-12-1-5-14(6-2-12)23-19(25)17-11-16(9-10-18(17)22)28(26,27)24-15-7-3-13(21)4-8-15/h1-11,24H,(H,23,25)

InChI Key

ZUTYJHBKBJLQJO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Br)Cl

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Br)Cl

Origin of Product

United States

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